Antimalarial agent 13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antimalarial agent 13 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s lifecycle, aiming to reduce the prevalence and severity of malaria infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 13 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are known for their antimalarial properties. The reaction conditions often involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures around 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for purification and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

Antimalarial agent 13 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which replace specific functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various quinoline derivatives, which retain the core structure but exhibit different pharmacological properties.

Applications De Recherche Scientifique

Pharmacological Properties

AQ-13 exhibits several key pharmacological attributes:

- Mechanism of Action : Similar to chloroquine, AQ-13 functions by interfering with the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite.

- Efficacy Against Resistant Strains : Preclinical studies have demonstrated that AQ-13 retains activity against chloroquine-resistant P. falciparum , making it a candidate for combination therapies where resistance is prevalent .

Efficacy Studies

- Non-Inferiority Trials : A significant study compared AQ-13 to artemether-lumefantrine in treating uncomplicated malaria. Results indicated that AQ-13 was not inferior to the standard treatment in terms of parasite clearance and fever resolution by day 7. The trial involved 66 participants and assessed both treatment groups for adverse events and efficacy .

- Pharmacokinetics : The pharmacokinetic profile of AQ-13 suggests favorable absorption and distribution characteristics, which are crucial for effective malaria treatment. Studies have shown that dosing regimens can be optimized based on these parameters to enhance therapeutic outcomes .

Safety Profile

Adverse events reported during clinical trials were comparable between AQ-13 and artemether-lumefantrine groups, with no serious adverse events noted. Most reported events were mild (grade 1), indicating a favorable safety profile for AQ-13 .

Case Study 1: Malian Cohort

In a controlled trial conducted in Mali, participants receiving AQ-13 showed complete clearance of parasites by day 7, similar to those treated with artemether-lumefantrine. This study emphasized the potential of AQ-13 as a viable alternative in regions where drug resistance is common .

Case Study 2: Broader Implications

The implications of using AQ-13 extend beyond individual patient treatment; it may play a crucial role in public health strategies aimed at combating malaria in endemic regions. As resistance patterns evolve, incorporating new agents like AQ-13 into treatment guidelines could enhance control efforts against malaria .

Comparative Analysis of Antimalarial Agents

| Drug | Type | Efficacy Against Chloroquine-resistant Strains | Safety Profile |

|---|---|---|---|

| AQ-13 | 4-aminoquinoline | Yes | Comparable to artemether |

| Artemether-lumefantrine | Artemisinin derivative | Yes | Commonly used |

| Dihydroartemisinin-piperaquine | Artemisinin derivative | Yes | Well-tolerated |

Research Recommendations

Further studies should focus on:

- Long-term Efficacy : Monitoring the effectiveness of AQ-13 over extended periods and across different demographics.

- Resistance Mechanisms : Investigating how P. falciparum may adapt to new treatments and developing strategies to counteract this.

Mécanisme D'action

Antimalarial agent 13 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: A 4-aminoquinoline that also targets heme detoxification but has seen widespread resistance.

Mefloquine: A quinoline-methanol with strong activity against multidrug-resistant Plasmodium falciparum.

Artemisinin: A sesquiterpene lactone that generates free radicals to damage parasite proteins.

Uniqueness

Antimalarial agent 13 is unique due to its specific binding affinity for heme and its ability to overcome some resistance mechanisms that affect other antimalarial drugs. Its synthetic versatility also allows for the development of various derivatives with potentially improved efficacy and safety profiles .

Propriétés

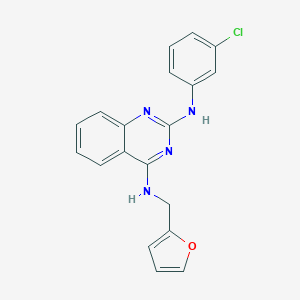

Formule moléculaire |

C19H15ClN4O |

|---|---|

Poids moléculaire |

350.8 g/mol |

Nom IUPAC |

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C19H15ClN4O/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15/h1-11H,12H2,(H2,21,22,23,24) |

Clé InChI |

KLRNKMZSARWWTH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4 |

SMILES canonique |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GNFPf-3539; GNF-Pf3539; GNF Pf-3539; GNF-Pf-3539 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.